molecular formula C6H10N4O B8340760 2-(N-Pyrimidin-2-ylhydrazino)ethanol

2-(N-Pyrimidin-2-ylhydrazino)ethanol

Cat. No.: B8340760
M. Wt: 154.17 g/mol
InChI Key: CFVPEWMFEHNMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Pyrimidin-2-ylhydrazino)ethanol is a chemical compound of interest in medicinal and organic chemistry research due to its hybrid structure incorporating pyrimidine and hydrazinoethanol motifs. The pyrimidine ring is a fundamental heterocycle in nature, serving as the core structure in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA . This six-membered aromatic ring, with nitrogen atoms at positions 1 and 3, is considered π-deficient, which influences its reactivity and makes it amenable to nucleophilic aromatic substitution . Derivatives of pyrimidine are extensively studied for their diverse biological activities, which can include antioxidant, anticancer, and antibacterial properties . For instance, structurally related compounds, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, have demonstrated promising antioxidant activity in various in vitro assays . The hydrazinoethanol moiety, provided by 2-hydrazinoethanol, can serve as a versatile building block in organic synthesis . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules, such as fused pyrimidine systems, which are valuable scaffolds in drug discovery . The compound's molecular formula is C6H10N4O. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[amino(pyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C6H10N4O/c7-10(4-5-11)6-8-2-1-3-9-6/h1-3,11H,4-5,7H2

InChI Key

CFVPEWMFEHNMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(CCO)N

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 N Pyrimidin 2 Ylhydrazino Ethanol and Its Derivatives

Strategic Approaches to Constructing the N-Pyrimidin-2-ylhydrazine Moiety

The formation of the N-pyrimidin-2-ylhydrazine core is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a pyrimidine (B1678525) ring activated with a suitable leaving group at the 2-position with a hydrazine (B178648) derivative.

A prevalent starting material for this synthesis is 2-chloropyrimidine (B141910) . The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The reaction with hydrazine hydrate or a substituted hydrazine, such as 2-hydrazinoethanol, proceeds to yield the corresponding 2-hydrazinylpyrimidine derivative. The general reaction is depicted in Figure 1.

Figure 1. General synthetic scheme for the formation of the N-pyrimidin-2-ylhydrazine moiety through a nucleophilic aromatic substitution reaction.

Incorporating the Ethanol (B145695) Side Chain: Reaction Pathways and Conditions

The ethanol side chain can be introduced in two primary ways: by using a pre-functionalized hydrazine or by subsequent modification of the pyrimidinylhydrazine core.

The most direct method involves the use of 2-hydrazinoethanol as the nucleophile in the SNAr reaction with 2-chloropyrimidine. This one-step approach directly affords the target compound, 2-(N-Pyrimidin-2-ylhydrazino)ethanol. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by the presence of a base to neutralize the hydrochloric acid generated during the reaction. fayoum.edu.eg

Alternatively, one could envision a two-step process starting with the formation of 2-hydrazinopyrimidine by reacting 2-chloropyrimidine with hydrazine hydrate. The resulting 2-hydrazinopyrimidine could then be reacted with a two-carbon electrophile containing a hydroxyl group, such as 2-bromoethanol, to introduce the ethanol side chain. However, the direct approach using 2-hydrazinoethanol is generally more efficient.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterDescriptionTypical Conditions and Considerations
Solvent The medium in which the reaction is conducted.Polar protic solvents like ethanol or isopropanol are commonly used as they can solvate both the reactants and facilitate the reaction. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed.
Temperature The thermal energy supplied to the reaction.The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific 2-halopyrimidine. Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts.
Base A substance that can accept protons.An acid scavenger, such as triethylamine or potassium carbonate, is often added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Stoichiometry The molar ratio of the reactants.A slight excess of 2-hydrazinoethanol may be used to ensure the complete consumption of the 2-chloropyrimidine.
Reaction Time The duration of the reaction.Reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Isolation and Purification Techniques for the Target Compound

Following the completion of the reaction, the target compound, this compound, must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and residual solvent.

A typical workup procedure involves:

Removal of Solvent: The reaction solvent is often removed under reduced pressure using a rotary evaporator.

Extraction: The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The product, being organic-soluble, will be extracted into the organic layer.

Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

The crude product is then purified using one or more of the following techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Suitable solvents for recrystallization need to be determined experimentally, but mixtures of ethanol and water or ethyl acetate and hexane are often effective for compounds of this type.

Column Chromatography: If recrystallization is not effective, or if the product is an oil, column chromatography is employed. The crude product is loaded onto a column of silica gel or alumina and eluted with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired compound from impurities based on their differential adsorption to the stationary phase.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that can be targeted for derivatization to generate a library of analogs with potentially diverse biological activities or material properties.

The primary sites for derivatization are the hydroxyl group of the ethanol side chain and the secondary amine of the hydrazine moiety.

Table 2: Potential Derivatization Strategies for this compound

Reactive SiteReaction TypeReagents and ConditionsPotential Products
Hydroxyl Group Esterification Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine).Ester derivatives
Etherification Alkyl halides in the presence of a strong base (e.g., sodium hydride).Ether derivatives
Hydrazine Moiety Acylation Acyl chlorides or anhydrides. This may lead to acylation at the N' position.N'-acyl derivatives
Condensation Aldehydes or ketones to form hydrazones.Hydrazone derivatives
Cyclization Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings.Pyrazolyl-pyrimidine derivatives

These derivatization strategies allow for the systematic modification of the parent compound's structure, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Advanced Spectroscopic and Structural Characterization of 2 N Pyrimidin 2 Ylhydrazino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2-(N-Pyrimidin-2-ylhydrazino)ethanol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the neighboring atoms, with electronegative atoms and aromatic rings generally causing a downfield shift.

The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position (H-5) would likely appear as a triplet, coupled to the two protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4 and H-6) would appear as a doublet, coupled to the H-5 proton.

The ethanol (B145695) fragment would give rise to two methylene (B1212753) signals. The methylene group attached to the hydroxyl group (-CH₂OH) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene group attached to the hydrazine (B178648) nitrogen (-NH-CH₂-) would also appear as a triplet, coupled to the -CH₂OH group. The protons on the nitrogen and oxygen atoms (NH and OH) may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-6 (Pyrimidine)8.0 - 8.5Doublet~4-5
H-5 (Pyrimidine)6.5 - 7.0Triplet~4-5
NH (Hydrazine)4.5 - 5.5Broad Singlet-
-CH₂-N (Ethanol)3.5 - 4.0Triplet~5-6
-CH₂-O (Ethanol)3.8 - 4.3Triplet~5-6
OH (Ethanol)2.0 - 3.0Broad Singlet-

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to variation based on experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the low natural abundance of the ¹³C isotope, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (150-165 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The C-2 carbon, being directly attached to two nitrogen atoms, is anticipated to be the most downfield. The C-4/C-6 carbons would be in a similar chemical environment, while the C-5 carbon would appear at a more upfield position. The two methylene carbons of the ethanol side chain would appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen atom (-CH₂-O) being more downfield than the one attached to the nitrogen atom (-CH₂-N).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine)160 - 165
C-4, C-6 (Pyrimidine)155 - 160
C-5 (Pyrimidine)110 - 115
-CH₂-O (Ethanol)60 - 65
-CH₂-N (Ethanol)50 - 55

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to variation based on experimental conditions.

To unambiguously confirm the proposed structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-4/H-6 and H-5 of the pyrimidine ring, confirming their adjacent relationship. It would also show a correlation between the two methylene groups of the ethanol chain, establishing the -CH₂-CH₂- connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC/HSQC spectrum would show cross-peaks connecting H-4/H-6 to C-4/C-6, H-5 to C-5, the protons of the -CH₂-N group to its corresponding carbon, and the protons of the -CH₂-O group to its carbon. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across heteroatoms and for assigning quaternary carbons. Key HMBC correlations would be expected between the NH proton and the C-2 of the pyrimidine ring, as well as the -CH₂-N carbon. Correlations between the pyrimidine protons (H-4/H-6 and H-5) and the various pyrimidine carbons would further solidify the ring structure assignments. Additionally, correlations from the ethanol protons to the pyrimidine ring carbons would confirm the attachment of the hydrazinoethanol side chain to the C-2 position of the pyrimidine.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.

O-H and N-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The N-H stretching of the hydrazine moiety is also expected in this region, likely as a sharper peak superimposed on the broad O-H band.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethanol chain would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-O Stretching: A strong band in the IR spectrum, typically in the range of 1050-1200 cm⁻¹, can be attributed to the C-O stretching of the primary alcohol.

N-H Bending: The N-H bending vibration of the secondary amine in the hydrazine group is expected to appear around 1550-1650 cm⁻¹.

Ring Vibrations: The pyrimidine ring has characteristic ring breathing and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). These are often sharp and can be useful for identification.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch3200 - 3600Strong, BroadWeak
N-H Stretch3200 - 3400MediumMedium
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2960StrongStrong
C=N, C=C Ring Stretches1400 - 1600StrongStrong
N-H Bend1550 - 1650MediumWeak
C-O Stretch1050 - 1200StrongMedium
Pyrimidine Ring Modes600 - 1400Medium-StrongMedium-Strong

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to variation based on experimental conditions.

The presence of both a hydrogen bond donor (O-H and N-H) and acceptor (pyrimidine nitrogens, hydrazine nitrogens, and the hydroxyl oxygen) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This can have a noticeable effect on the vibrational spectra.

The formation of an intramolecular hydrogen bond, for instance between the hydroxyl proton and one of the pyrimidine nitrogen atoms, would lead to a significant broadening and a red-shift (shift to lower frequency) of the O-H stretching band in the IR spectrum. The exact position and shape of this band can provide insights into the strength and geometry of the hydrogen bond. nih.govmdpi.com

Similarly, the vibrational modes of the pyrimidine ring could be affected by such interactions. Hydrogen bonding to the ring nitrogens can cause shifts in the ring stretching and deformation frequencies, as the electron density distribution within the ring is perturbed. nih.govacs.org A detailed analysis of these shifts, often aided by computational modeling, can help to elucidate the preferred conformation of the molecule in different states (solid, liquid, or in solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. By passing a beam of UV-Vis light through a sample, the absorbance of light at different wavelengths is measured. This provides insights into the π-electron system of the pyrimidine ring and the influence of the hydrazinoethanol substituent.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to exhibit characteristic absorption bands. These bands correspond to π → π* and n → π* electronic transitions. The pyrimidine ring is the primary chromophore, and its absorption profile would be modulated by the auxochromic hydrazinoethanol group. The lone pair of electrons on the nitrogen atoms of the hydrazino group can participate in resonance with the pyrimidine ring, influencing the energy of the electronic transitions and thus the position and intensity of the absorption maxima (λmax).

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Electronic Transition
Ethanol ~240-260 > 10,000 π → π*

Note: The data in this table is illustrative and represents typical values for similar pyrimidine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector are commonly employed.

For this compound (C6H10N4O), HRMS would provide an exact mass of the protonated molecule [M+H]+. This experimentally determined mass would be compared to the theoretically calculated mass for the proposed formula. A very small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z) Found Exact Mass (m/z) Mass Difference (ppm)

Elemental Analysis for Compositional Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. This method provides a direct measure of the compound's elemental composition and is a crucial criterion for assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula.

For a pure sample of this compound (C6H10N4O), the experimental values for C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values.

Table 3: Theoretical Elemental Composition of this compound

Element Theoretical (%) Found (%)
Carbon (C) 46.14 Value to be determined experimentally
Hydrogen (H) 6.45 Value to be determined experimentally
Nitrogen (N) 35.87 Value to be determined experimentally

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. This provides unequivocal proof of the molecular structure and its absolute stereochemistry.

Table 4: Representative Crystallographic Data Parameters

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P21/c
a (Å) Value to be determined experimentally
b (Å) Value to be determined experimentally
c (Å) Value to be determined experimentally
α (°) Value to be determined experimentally
β (°) Value to be determined experimentally
γ (°) Value to be determined experimentally
Volume (Å3) Value to be determined experimentally
Z Value to be determined experimentally
Density (calculated) (g/cm3) Value to be determined experimentally

Note: The values in this table are placeholders and would be determined from the X-ray diffraction experiment.

Coordination Chemistry of 2 N Pyrimidin 2 Ylhydrazino Ethanol As a Ligand

Ligand Properties and Potential Coordination Modes of 2-(N-Pyrimidin-2-ylhydrazino)ethanol

No published data available.

Synthesis and Stoichiometry of Metal Complexes

No published data available.

Spectroscopic Characterization of Metal-2-(N-Pyrimidin-2-ylhydrazino)ethanol Complexes (e.g., UV-Vis, IR, EPR)

No published data available.

Structural Analysis of Metal Complexes: Chelation and Geometry

No published data available.

Investigation of Electronic and Magnetic Properties in Metal Complexes

No published data available.

Exploration of Catalytic Potential of Metal Complexes Derived from the Compound

No published data available.

Computational Chemistry and Theoretical Investigations of 2 N Pyrimidin 2 Ylhydrazino Ethanol

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.irnih.gov It is used to determine the optimized geometry, conformational stability, and electronic properties of 2-(N-Pyrimidin-2-ylhydrazino)ethanol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. mdpi.com

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds (e.g., C-C, C-N, N-N, C-O). Different rotations around these bonds lead to various conformers, each with a distinct energy level. DFT calculations can map out the potential energy surface by systematically rotating these bonds, identifying low-energy conformers and the energy barriers between them. This analysis helps in understanding which shapes the molecule is most likely to adopt under different conditions. The results of such a study would typically be presented in a table detailing the relative energies and key dihedral angles of the most stable conformers.

Table 1: Illustrative Data from a DFT Geometry Optimization and Conformational Analysis This table is for illustrative purposes to show the type of data generated from DFT calculations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°) (N-N-C-C)Key Dihedral Angle 2 (°) (C-C-O-H)
A (Global Minimum)0.00-175.860.2
B1.2570.5178.9
C2.40-65.3-58.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wuxibiology.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. aimspress.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations provide the energies of these orbitals and visualize their spatial distribution. For this compound, this analysis would reveal which parts of the molecule are most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes to show the type of data generated from FMO analysis.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.25Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be determined relative to a standard (e.g., Tetramethylsilane, TMS). Comparing these predicted shifts with experimental spectra helps in assigning specific signals to the correct atoms. nih.gov

IR Frequencies: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as N-H stretching, C=N stretching, or O-H bending. This allows for a detailed assignment of the experimental IR spectrum, confirming the presence of specific functional groups.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, MD simulations are particularly useful for exploring its conformational flexibility in a more realistic, dynamic context than static conformational analysis. The simulations can show how the molecule transitions between different conformations in solution.

Furthermore, MD is invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (like water or ethanol), one can observe the specific interactions, such as hydrogen bonds, between the solute and solvent. researchgate.netugr.es This provides insight into how the solvent influences the molecule's structure, stability, and dynamics. For instance, simulations could reveal the structure of the hydration shell around the ethanol (B145695) hydroxyl group and the pyrimidine (B1678525) nitrogen atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com If a set of pyrimidine-hydrazino derivatives with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed.

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create a model that correlates these descriptors with the observed activity. nih.gov

For this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors. The model would also highlight which molecular features are most important for the desired activity, providing valuable insights for designing new, more potent analogues. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies for Target Engagement

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is essential in drug discovery for understanding how a potential drug molecule might interact with its biological target.

If a protein target for this compound is hypothesized or known, molecular docking can be used to place the molecule into the protein's binding site. The simulation scores different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results of a docking study would provide a detailed 3D model of the protein-ligand complex, highlighting the specific amino acid residues that interact with the pyrimidine ring, the hydrazine (B178648) linker, and the ethanol tail. This information is critical for understanding the mechanism of action at a molecular level and can guide the rational design of derivatives with improved binding affinity and selectivity.

Mechanistic Computational Studies of Reaction Pathways and Ligand Transformations

A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of specific mechanistic studies focused on the reaction pathways and ligand transformations of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting transition states, and understanding the electronic behavior of molecules, it appears that dedicated theoretical investigations into this specific compound have not been published.

The broader field of pyrimidine chemistry has seen extensive computational analysis. Theoretical studies on related pyrimidine derivatives often explore phenomena such as tautomerism, reaction energetics of synthetic pathways, and their interactions as ligands with biological targets. For instance, computational models have been employed to understand the tautomeric equilibria in various substituted pyrimidines, which can be crucial for their chemical reactivity and biological function. Similarly, DFT calculations are frequently used to map the potential energy surfaces of reactions involving the pyrimidine core, identifying the most favorable pathways and the structures of intermediates and transition states.

However, the unique structural combination of the pyrimidin-2-ylhydrazino moiety with an ethanol substituent in this compound presents specific questions regarding its reactivity, conformational flexibility, and coordination chemistry that remain unanswered by existing computational literature. Mechanistic studies would be required to explore potential transformations such as:

Cyclization Reactions: The presence of the hydroxyl group on the ethanol chain and the hydrazino nitrogen atoms could facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of fused heterocyclic systems. Computational studies could predict the feasibility and stereochemical outcomes of such pathways.

Ligand Behavior and Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the hydrazino group, along with the oxygen of the hydroxyl group, represent potential coordination sites for metal ions. Theoretical investigations could model the binding modes of this molecule as a ligand, calculate binding energies with different metals, and analyze the electronic structure of the resulting complexes.

Oxidative or Reductive Transformations: The hydrazino group is susceptible to oxidation. Computational chemistry could be used to study the mechanism of its oxidation and identify the resulting products.

Without specific research on this compound, any detailed discussion of its reaction pathways or ligand transformations would be purely speculative. The generation of data tables detailing energetic barriers, reaction coordinates, or bond analyses is not possible. Future computational research is necessary to fill this knowledge gap and provide a theoretical framework for understanding the chemical behavior of this compound.

Biological Interactions and Mechanistic Insights Non Clinical Focus

General Principles of Pyrimidine (B1678525) and Hydrazine-Derived Biological Activity

The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives attractive scaffolds for drug discovery. asianjpr.com These compounds are known to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. asianjpr.comwisdomlib.org The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and can participate in various molecular interactions, which is crucial for their biological function.

The hydrazine (B178648) moiety (-NH-NH-) and its derivatives, particularly hydrazones (-NH-N=CH-), also contribute significantly to the pharmacological profiles of molecules. nih.gov Hydrazones are formed by the reaction of hydrazine with aldehydes or ketones and are recognized for a broad array of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. wisdomlib.orgnih.gov The combination of a pyrimidine ring with a hydrazine or hydrazone linker creates a hybrid molecule with the potential for enhanced and diverse biological activities, making them compelling candidates for drug development. asianjpr.comwisdomlib.org

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of a compound are predicated on its interactions with macromolecules. While direct studies on the interaction of 2-(N-Pyrimidin-2-ylhydrazino)ethanol with DNA and proteins are limited, the behavior of its constituent parts and related structures provides valuable insights.

The pyrimidine ring, being an aromatic heterocycle, can engage in π-stacking interactions with the aromatic rings of amino acids in proteins or the nucleobases in DNA. The nitrogen atoms can act as hydrogen bond acceptors, forming crucial connections within protein binding sites.

The ethanol (B145695) moiety introduces a hydroxyl group, which can serve as both a hydrogen bond donor and acceptor, potentially increasing the compound's ability to bind to target macromolecules and enhancing its water solubility. It is important to note that while ethanol itself can induce DNA precipitation from aqueous solutions by altering the solvent's dielectric constant, this is a bulk physicochemical effect and distinct from the specific molecular binding interactions that typically underpin pharmacological activity. wikipedia.orgbitesizebio.com

Enzyme Modulation and Inhibition Kinetics (e.g., phosphatases, tyrosinase)

Pyrimidine derivatives have been identified as inhibitors of various enzymes. For instance, certain quinolinyl pyrimidines are known to be potent inhibitors of Type II NADH-dehydrogenase (NDH-2) in Mycobacterium tuberculosis, an essential enzyme for bacterial growth. nih.gov This suggests that the pyrimidine core can serve as a scaffold for designing enzyme inhibitors.

Furthermore, pyridine, a related heterocycle, has been shown to inhibit yeast alcohol dehydrogenase. nih.gov This inhibition is complex, affecting the Michaelis constants for both the substrate (ethanol) and the cofactor (NAD). Given the structural similarity, it is plausible that the pyrimidine ring of this compound could interact with the active sites of various enzymes, including dehydrogenases, phosphatases, or tyrosinases. However, specific kinetic studies on this compound are required to confirm and characterize such potential inhibitory activities.

Cellular Pathway Modulation (e.g., mitochondrial depolarization, oxidative stress induction)

Research into the mechanisms of action of structurally related 2-pyrimidinyl hydrazone derivatives has revealed significant effects on cellular pathways, particularly in pathogenic organisms like Leishmania. Studies on these compounds have shown that they can induce mitochondrial dysfunction. nih.govnih.gov

A key finding is that these derivatives cause depolarization of the mitochondrial membrane in the parasite. nih.gov The mitochondrion is vital for cellular energy production and survival, and the loss of its membrane potential is a critical blow to the cell's viability. Concurrently, these compounds have been observed to increase the levels of intracellular reactive oxygen species (ROS). nih.govnih.gov This surge in ROS leads to a state of oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately contributing to cell death. This dual mechanism of mitochondrial depolarization and oxidative stress induction appears to be a key strategy by which these pyrimidine derivatives exert their antiparasitic effects.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies help in understanding how molecular modifications influence efficacy. For pyrimidine hydrazones, it has been shown that different substitutions on the aromatic rings can significantly alter their analgesic and antimicrobial properties, highlighting the potential for rational drug design to optimize therapeutic effects. wisdomlib.org

In the case of this compound, the molecule can be conceptually divided into three key components:

The Pyrimidine Ring: This core scaffold is essential for the baseline activity. Modifications to this ring, such as the addition of other functional groups, could modulate potency and selectivity.

The Hydrazine Linker: This group provides a flexible connection and can participate in hydrogen bonding. Converting this to a hydrazone by condensation with various aldehydes or ketones is a common strategy to generate libraries of compounds with diverse activities. wisdomlib.org

The Ethanol Tail: The hydroxyl group can influence solubility and provide an additional point for hydrogen bonding with biological targets.

Exploration of Antimicrobial and Antiparasitic Mechanisms (e.g., antileishmanial)

The antimicrobial and antiparasitic potential of pyrimidine-hydrazine derivatives is a significant area of investigation. asianjpr.comnih.gov In particular, 2-pyrimidinyl hydrazones and N-acylhydrazones have emerged as potent classes of antileishmanial agents. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Studies have demonstrated that 2-pyrimidinyl hydrazone derivatives are active against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania amazonensis. nih.gov The mechanism, as detailed previously, involves the disruption of the parasite's mitochondrial function and the induction of oxidative stress. nih.govnih.gov The selectivity of these compounds is also a crucial factor; promising derivatives show high potency against the parasite with low toxicity to mammalian macrophages. nih.gov These findings confirm that the 2-pyrimidinyl core is a valuable starting point for developing new antileishmanial drugs.

The table below summarizes the antileishmanial activity of selected 2-pyrimidinyl N-acylhydrazone derivatives from a representative study, illustrating the potency of this class of compounds.

Compound IDR GroupIC₅₀ Promastigotes (µM)IC₅₀ Amastigotes (µM)
N-acylhydrazone 1 Phenyl5.810.6
N-acylhydrazone 2 4-Nitrophenyl3.54.8
N-acylhydrazone 3 4-Chlorophenyl4.29.7
N-acylhydrazone 4 4-Methoxyphenyl5.111.2
Data is illustrative and derived from published findings on 2-pyrimidinyl N-acylhydrazone derivatives against L. amazonensis. nih.gov

This interactive table showcases the efficacy of related compounds, underscoring the potential of the this compound scaffold in antimicrobial and antiparasitic research.

Advanced Materials Science Applications of 2 N Pyrimidin 2 Ylhydrazino Ethanol Derivatives

Photophysical Properties and Fluorescent Probes Development

Derivatives based on the pyrimidinyl-hydrazone scaffold have demonstrated significant potential in the development of fluorescent probes due to their unique photophysical properties. These compounds often exhibit phenomena such as excited state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE), which can be modulated by their interaction with specific analytes. researchgate.net The inherent fluorescence of many pyrimidine (B1678525) derivatives serves as a foundation for designing sensitive and selective sensors. researchgate.net

The hydrazone group (–C=N-NH–) plays a crucial role in the design of fluorescent probes. Its ability to undergo E/Z isomerization upon photoirradiation can lead to significant changes in fluorescence intensity, a property that has been harnessed for applications like invisible ink. rsc.orgresearchgate.net For instance, certain hydrazide-hydrazone derivatives exhibit enhanced fluorescence upon irradiation with UV light due to the formation of a Z-isomer that may have restricted molecular motion and additional intramolecular hydrogen bonds. rsc.orgresearchgate.net

The development of fluorescent probes for the detection of various species, including metal ions and biologically relevant molecules, is a key application. Hydrazone-based chemosensors can be designed to show a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. rsc.orgnih.gov For example, a novel hydrazide-hydrazone-based molecule was successfully designed as a fluorogenic sensor that demonstrated a "turn-on" enhanced fluorescence in the presence of Fe³⁺ ions. nih.gov The design of these probes often involves combining a fluorophore with the hydrazone functional group, which acts as the recognition site. researchgate.net

Table 1: Photophysical Properties of Representative Hydrazone-Based Fluorescent Probes

Compound Type Target Analyte Sensing Mechanism Observed Response
Hydrazide-hydrazone Fe³⁺ Chelation-enhanced fluorescence (CHEF) Fluorescence turn-on nih.gov
Hydrazide-hydrazone Cu²⁺ Photoinduced electron transfer (PET) Colorimetric change nih.gov
Pyridine-conjugated hydrazide-hydrazone Light (365 nm) E/Z photoisomerization Fluorescence enhancement rsc.orgresearchgate.net

Supramolecular Chemistry and Crystal Engineering for Functional Materials

The structural features of 2-(N-pyrimidin-2-ylhydrazino)ethanol derivatives, namely the hydrogen bond donor and acceptor sites on the pyrimidine and hydrazino groups, make them excellent building blocks for supramolecular chemistry and crystal engineering. The formation of well-defined, non-covalent interactions such as hydrogen bonds and π-π stacking dictates the molecular packing in the solid state, which in turn influences the material's properties. mdpi.com

In the crystal structures of related arylhydrazone derivatives of thiazolo[3,2-a]pyrimidine, the formation of zigzag heterochiral chains through hydrogen bonding has been observed. mdpi.com This controlled self-assembly into higher-order structures is a cornerstone of crystal engineering, aiming to create materials with specific functions, such as nonlinear optical (NLO) activity. epfl.ch A significant fraction of hydrazone derivatives have been found to exhibit efficient second-order NLO properties, with hydrogen bonds playing a crucial role in their non-centrosymmetric molecular packing. epfl.ch

The study of supramolecular organization in similar heterocyclic systems, such as derivatives of thiazolo[3,2-a]pyrimidine, has revealed that various non-covalent interactions can influence the resulting supramolecular motif. This control over self-assembly in the crystalline phase is vital for the rational design of functional materials.

Chemo-sensing and Biosensing Applications

The ability of pyrimidinyl-hydrazone derivatives to act as ligands for metal ions has been extensively explored for chemo-sensing and biosensing applications. nih.gov The hydrazone moiety provides a versatile coordination site for various cations, and the pyrimidine ring can modulate the electronic properties and selectivity of the sensor. rsc.orgnih.gov

These compounds have been developed as highly selective and sensitive fluorescent and colorimetric chemosensors for a range of metal ions, including Fe³⁺, Cu²⁺, and Cd²⁺. rsc.orgnih.govmdpi.comresearchgate.net For instance, a hydrazone-based compound was reported to be a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II). rsc.orgnih.gov The sensing mechanism often involves the coordination of the metal ion with the hydrazone, leading to changes in the photophysical properties of the molecule, such as chelation-enhanced fluorescence (CHEF) or the inhibition of photoinduced electron transfer (PET). researchgate.net

The versatility of the hydrazone scaffold allows for the design of probes that can operate in various environments, including aqueous mixtures, which is crucial for biological applications. mdpi.com Furthermore, the reversible recognition of target ions can be achieved, enabling the development of reusable sensors. mdpi.com The integration of these chemosensors into practical applications, such as the detection of ions in environmental samples and for bioimaging in living cells, has been demonstrated. mdpi.commdpi.com

Table 2: Examples of Pyrimidinyl-Hydrazone Derivatives in Chemosensing

Derivative Class Target Analyte Detection Method Key Feature
Pyrimidinylhydrazones Iron(III), Copper(II) UV-visible spectrophotometry Formation of stable, redox-active complexes nih.gov
Thiophene-based hydrazide-hydrazone Iron(III), Copper(II) Fluorescence and Colorimetry Ratiometric and turn-on fluorescence for Fe³⁺ nih.gov
Quinoline-based hydrazone Tributyltin (TBT) Colorimetry and Fluorimetry High sensitivity for an organic biocide mdpi.comresearchgate.net

Integration into Functional Polymeric and Hybrid Materials

The functional groups present in this compound—specifically the hydroxyl group—provide a convenient handle for covalent integration into polymeric and hybrid materials. This allows for the incorporation of the unique properties of the pyrimidinyl-hydrazone moiety into larger macromolecular architectures.

While direct examples involving this compound are scarce, the concept of creating hybrid materials by linking different pharmacophores is well-established. For instance, hybrid compounds combining hydrazone and oxamide (B166460) moieties have been synthesized to create molecules with dual functional properties. nih.gov This strategy can be extended to polymers, where the pyrimidinyl-hydrazone unit could be grafted onto a polymer backbone or used as a monomer in polymerization reactions.

The resulting functional polymers could find applications in areas such as responsive materials, where a change in the environment (e.g., presence of a specific ion) could trigger a change in the polymer's properties due to the interaction with the embedded sensor units. Furthermore, the incorporation of these chromophoric units could lead to the development of photoresponsive polymers.

Role in Optoelectronic and N-Heterocyclic Semiconductor Research

The π-conjugated system present in pyrimidinyl-hydrazone derivatives suggests their potential for use in optoelectronic devices and as N-heterocyclic semiconductors. The electronic properties of these molecules can be tuned by modifying the substituents on the pyrimidine and aryl rings, which in turn affects their absorption, emission, and charge transport characteristics.

Research on hydrazone derivatives has shown their potential as crystalline materials for nonlinear optics (NLO). epfl.ch This property is crucial for applications in optoelectronics, such as frequency conversion and optical switching. The ability of these molecules to self-assemble into non-centrosymmetric structures is a key factor in achieving high second-order NLO activity. epfl.ch

While the direct application of this compound derivatives as semiconductors has not been extensively reported, the broader class of N-heterocyclic compounds is a major focus in organic semiconductor research. The presence of nitrogen atoms in the pyrimidine ring can influence the energy levels of the molecular orbitals and enhance electron transport properties, making them suitable for use as n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The hydrazone linkage provides a flexible way to extend the conjugation and modify the molecular geometry, which are important parameters for optimizing semiconductor performance.

Q & A

Q. What strategies improve the bioavailability of hydrazino-pyrimidine derivatives in biological systems?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) or salt formation (e.g., hydrochloride salts), enhance solubility. Comparative studies with pyrrolidine/pyridine analogs show improved membrane permeability via logP optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.